Norethindrone 3-Ethyl Ether
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUNBJUTBPRZJT-ZCPXKWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021161 | |
| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96487-85-3 | |
| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96487-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norethindrone 3-ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17alpha)-3-ethoxy-19-norpregna-3,5-dien-20-yn-17-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORETHINDRONE 3-ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWL75G8KB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Production
Strategies for the Chemical Synthesis of Norethindrone (B1679910) 3-Ethyl Ether
The primary route to Norethindrone 3-Ethyl Ether involves the formation of an enol ether at the C3 position of the norethindrone steroid nucleus. This transformation protects the 3-keto group and modifies the compound's properties.
The conversion of the 3-keto group of a Δ4-3-ketosteroid, such as norethindrone, into a 3-enol ether is a key step in the synthesis of many steroidal compounds. This reaction is typically achieved by treating the steroid with an orthoformate ester, such as triethyl orthoformate, in the presence of an acid catalyst. google.comwikipedia.org The mechanism involves the acid-catalyzed formation of a hemiacetal from the ketone and alcohol (derived from the orthoformate), followed by the elimination of water to form the stable dienol ether system. wikipedia.orgrsc.org This method is a specific application of etherification used to modify the A-ring of the steroid.
The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with a primary alkyl halide, is also a fundamental etherification strategy, though its direct application to form enol ethers from ketones is less common than the orthoformate method. masterorganicchemistry.comacs.org However, the principles of nucleophilic substitution are central to many derivatizations in steroid chemistry. masterorganicchemistry.com More advanced catalytic methods for reductive etherification of ketones using alcohols in the presence of a catalyst and a reducing agent have also been developed, offering highly chemoselective routes to unsymmetrical ethers in aqueous solutions. nih.gov
The efficiency of the enol etherification is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time. google.comrsc.org The goal is to maximize the yield of the desired 3-ethyl ether while minimizing the formation of by-products.
In a typical synthesis of a norethindrone precursor, the protection of the 3-keto group as an enol ether is crucial. google.com A Chinese patent outlines several conditions for this reaction, demonstrating how variations in the catalyst and solvent affect the outcome. For instance, using p-toluenesulfonic acid in pyrrolidine (B122466) at 60°C or pyridine (B92270) hydrobromide in ethanol (B145695) at 20°C can be effective. google.com The reaction is typically quenched with a base like triethylamine (B128534) or pyridine to neutralize the acid catalyst and prevent degradation of the product upon workup. google.com
Optimization studies on related steroid syntheses have shown that factors like the molar ratio of reagents are critical. For example, in the formation of a ketal (a related protecting group), increasing the ratio of the alcohol (ethylene glycol) to the steroid initially increases the yield, but an excessive amount can lead to more impurities. rsc.org Similarly, temperature plays a vital role; temperatures that are too low can lead to incomplete reactions and the formation of enol ether by-products, while excessively high temperatures can promote other side reactions. rsc.org
| Starting Material | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 19-nor-4-androstenedione | Triethyl orthoformate, Pyridine hydrobromide | Ethanol | 20°C | ~94.6% (based on reported 53.0g from 50g) |
| 19-nor-4-androstenedione | Triethyl orthoformate, p-Toluenesulfonic acid | Pyrrolidine | 60°C | ~98.2% (based on reported 55.0g from 50g) |
Etherification Reactions in Steroid Modification
Purification Techniques for Isolation and Characterization of Steroidal Ethers
After synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and by-products. A combination of chromatographic and crystallization techniques is typically employed.
Column chromatography is a widely used technique for the purification of steroids on a preparative scale. aip.orguvic.caijcrt.org The choice of adsorbent (stationary phase) and eluent (mobile phase) is critical for effective separation. Common adsorbents include silica (B1680970) gel and alumina, which are polar. uvic.cacolumbia.edu The separation principle is based on the differential adsorption of compounds from the mobile phase onto the stationary phase. Since steroidal ethers are generally less polar than their corresponding keto- or hydroxy-analogs, they elute earlier from a polar column when a non-polar to moderately polar solvent system is used. uvic.ca A typical elution order starts with non-polar compounds like hydrocarbons, followed by ethers, esters, ketones, and then more polar compounds like alcohols. uvic.ca Solvent gradients, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), are often used to separate components with a wide range of polarities. columbia.edu
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for preparative purification. longdom.orginnovareacademics.inijpsonline.com Reversed-phase columns, such as C8 or C18, are commonly used where the stationary phase is non-polar. ijpsonline.comthermofisher.com The mobile phase is typically a polar mixture, such as water and acetonitrile (B52724) or methanol. longdom.orgijpsonline.comthermofisher.com In this setup, more polar compounds elute first. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from its impurities. longdom.orginnovareacademics.in For instance, a method for analyzing norethindrone and its impurities used a gradient of water and acetonitrile on a C18 column. innovareacademics.in
| Technique | Stationary Phase | Mobile Phase | Compound Type | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | n-hexane / Ethyl acetate (B1210297) | General Steroids | aip.org |
| RP-HPLC | Inertsil ODS-3V (C18) | Water / Acetonitrile (Gradient) | Norethindrone and Impurities | longdom.org |
| RP-HPLC | Thermo Scientific C18 | Water / Acetonitrile (60:40, v/v) | Norethindrone in Plasma | ijpsonline.com |
| RP-HPLC | Zorbax SB-C18 | Water / Acetonitrile (Gradient) | Norethindrone Acetate and Impurities | innovareacademics.in |
Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids. mt.com The process relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. mt.com An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. mt.com For norethindrone and its derivatives, several solvent systems have been reported for recrystallization. These include single solvents like ethyl acetate and acetone, or solvent mixtures such as dichloromethane-hexane, methanol-water, and dimethylformamide-water. google.com The choice of solvent can be guided by the "like dissolves like" principle, where solvents with similar functional groups to the compound are often good candidates. rochester.edu
For difficult-to-crystallize compounds, techniques such as anti-solvent crystallization may be used. This involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation. mt.com A patent for purifying norethindrone acetate describes a process of stirring the compound in dichloromethane (B109758) followed by the addition of n-heptane as an anti-solvent to cause crystallization. google.com
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
Exploration of Synthetic Pathways for Related Steroidal Analogs and Impurities
During the synthesis and storage of this compound, various related compounds, including analogs and impurities, can be formed. Understanding their synthetic pathways is crucial for quality control. Common impurities of norethindrone and its derivatives include oxidation products, isomers, and by-products from side reactions. nih.govdaicelpharmastandards.com
For example, oxidation of norethindrone acetate can lead to the formation of 6α-hydroxy, 6β-hydroxy, and 6-keto derivatives. nih.gov These impurities can be synthesized intentionally for use as reference standards in analytical methods. nih.gov Other known impurities include isomers such as Δ-5(6)-Norethindrone and Δ-5(10)-Norethindrone, and Norandrostenedione (Impurity-A). longdom.org
The synthesis of hydrogenated metabolites of norethindrone, which are structural analogs, has been accomplished through reduction reactions. For instance, reduction of norethindrone with sodium borohydride (B1222165) can yield various 19-norpregn-20-yn-3,17-diols, which can be further oxidized to 5α- and 5β-dihydro-norethindrone. nih.gov These synthetic analogs are valuable as internal standards for analytical testing. nih.gov The formation of some impurities can be directly linked to the synthetic process; for example, incomplete protection of the 3-keto group or side reactions with reagents can lead to unwanted by-products. google.comrsc.org
Advanced Analytical Techniques for Compound Characterization
Spectroscopic Methodologies for Structural Elucidation of Norethindrone (B1679910) 3-Ethyl Ether
Spectroscopic techniques are indispensable for determining the intricate three-dimensional structure of molecules. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the identity and structure of Norethindrone 3-Ethyl Ether.
¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, the introduction of the 3-ethyl ether group results in characteristic signals. The ethoxy group protons typically appear as a quartet around 3.4-4.5 ppm (for the -O-CH₂ - group) and a corresponding triplet for the terminal methyl (-CH₃ ) group. libretexts.org The rest of the spectrum consists of complex signals from the steroidal backbone, including a singlet for the ethynyl (B1212043) proton and signals for the vinylic protons of the diene system.
¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of non-equivalent carbons and their chemical environment. For this compound, the carbons of the ethyl group are readily identifiable, with the methylene (B1212753) carbon (-O-C H₂-) appearing in the typical ether region of 50-80 ppm. libretexts.orglibretexts.org The spectrum also shows distinct signals for the ethynyl carbons, the carbons of the C=C double bonds in the A and B rings, and the tertiary alcohol carbon at C-17. Comparing the spectrum to that of the parent compound, norethisterone, confirms the structural modification at the C-3 position. koreascience.kr
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound
| Group | Atom | Technique | Typical Chemical Shift (ppm) |
| Ethyl Ether | -O-CH₂ -CH₃ | ¹H NMR | ~3.5 - 4.0 (quartet) |
| Ethyl Ether | -O-CH₂-CH₃ | ¹H NMR | ~1.2 - 1.5 (triplet) |
| Ethynyl | -C≡CH | ¹H NMR | ~2.5 - 2.6 (singlet) |
| Vinylic | C=CH | ¹H NMR | ~5.4 (singlet) |
| Ethyl Ether | -O-C H₂-CH₃ | ¹³C NMR | ~60 - 70 |
| Ethyl Ether | -O-CH₂-C H₃ | ¹³C NMR | ~14 - 16 |
| Ethynyl | -C ≡CH | ¹³C NMR | ~80 - 90 |
| Ethynyl | -C≡C H | ¹³C NMR | ~70 - 80 |
| Tertiary Alcohol | C -17 | ¹³C NMR | ~75 - 85 |
| Vinylic | C -3 | ¹³C NMR | ~150 - 155 |
| Vinylic | C -4 | ¹³C NMR | ~110 - 115 |
Mass Spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is critical for determining the molecular weight and obtaining structural clues from fragmentation patterns. The molecular formula for this compound is C₂₂H₃₀O₂, corresponding to a molecular weight of 326.47 g/mol and a monoisotopic mass of approximately 326.22 Da. uni.luchemicalbook.com
In MS analysis, the molecule is ionized, often forming a molecular ion (M⁺). This ion and its fragments are detected, producing a mass spectrum. The fragmentation of ethers is characterized by cleavage of the C-C bond alpha to the oxygen atom. libretexts.org For this compound, this would involve the loss of fragments from the steroid nucleus and the ethyl ether group, helping to confirm the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | [C₂₂H₃₁O₂]⁺ | 327.23186 |
| [M+Na]⁺ | [C₂₂H₃₀O₂Na]⁺ | 349.21380 |
| [M-H]⁻ | [C₂₂H₂₉O₂]⁻ | 325.21730 |
| [M+K]⁺ | [C₂₂H₃₀O₂K]⁺ | 365.18774 |
| [M+H-H₂O]⁺ | [C₂₂H₂₉O]⁺ | 309.22184 |
Data sourced from predicted values. uni.lu
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The presence of a tertiary alcohol is indicated by a broad O-H stretching band around 3200-3600 cm⁻¹. mvpsvktcollege.ac.in The terminal alkyne group shows a sharp, characteristic C≡C stretch near 2100 cm⁻¹ and a ≡C-H stretch around 3300 cm⁻¹. mvpsvktcollege.ac.in The defining feature is the strong C-O-C stretching vibration of the ethyl ether group, which typically appears in the 1000-1300 cm⁻¹ region of the spectrum. libretexts.org Additionally, absorptions corresponding to C=C stretching from the diene system are expected around 1600-1650 cm⁻¹.
Table 3: Key Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkyne | ≡C-H Stretch | ~3300 | Sharp, Medium |
| Alkyne | C≡C Stretch | ~2100 - 2260 | Sharp, Weak-Medium |
| Alkene | C=C Stretch | ~1600 - 1650 | Medium |
| Ether | C-O-C Stretch | 1000 - 1300 | Strong |
| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Chromatographic Separations for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for separating complex mixtures, making them ideal for assessing the purity of a compound and identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and impurity profiling of many pharmaceutical compounds, including this compound, which is often considered an impurity of norethindrone itself. longdom.orgresearchgate.net Developing and validating a stability-indicating HPLC method is crucial for quality control.
Method development typically involves a reversed-phase approach using a C18 (octadecylsilane) column. google.com A gradient elution is often employed to achieve optimal separation of the main compound from closely related impurities. The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724). longdom.orggoogle.com Detection is usually performed with a Diode Array Detector (DAD) or a UV detector, with wavelengths set around 210 nm and 240 nm to monitor for norethindrone and its related substances. longdom.org In one reported method, the impurity identified as "Norethindrone enolether" had a retention time of 34.45 minutes under specific gradient conditions. longdom.org
Method validation is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.orgresearchgate.net
Table 4: Example of HPLC Method Parameters for Impurity Profiling
| Parameter | Specification |
| Column | C18 / Octadecylsilane (e.g., 4.6 x 150mm, 2.7µm) sphinxsai.com |
| Mobile Phase A | Water longdom.org |
| Mobile Phase B | Acetonitrile longdom.org |
| Elution Mode | Gradient longdom.org |
| Flow Rate | ~0.9 - 1.5 mL/min google.comsphinxsai.com |
| Detector | DAD/UV at 210 nm & 240 nm longdom.org |
| Column Temperature | ~40°C sphinxsai.com |
| Retention Time (Imp-B) | ~34.45 min longdom.org |
| LOD (Imp-B) | 0.01% longdom.org |
| LOQ (Imp-B) | 0.02% longdom.org |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. science.gov Steroids like this compound are generally not sufficiently volatile for direct GC analysis. nih.gov Therefore, a critical prerequisite for their analysis by GC is a chemical derivatization step to increase their volatility and improve chromatographic performance.
The most common derivatization method for steroids is silylation, which converts polar hydroxyl groups into nonpolar and more volatile silyl (B83357) ethers. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) ether derivatives. researchgate.netresearchgate.net For ketosteroids, derivatization can also target the ketone group to form TMS-oxime ethers, which has been shown to significantly enhance the detector response for norethisterone. researchgate.net Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., ZB-5) before being detected, typically by a mass spectrometer which provides both quantification and structural confirmation. researchgate.net
Table 5: General Workflow for GC-MS Analysis of Steroid Derivatives
| Step | Description | Example |
| 1. Sample Extraction | Isolate steroids from the matrix. | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) |
| 2. Derivatization | Convert polar functional groups to increase volatility. | Reaction with a silylating agent (e.g., MSTFA) to form TMS-ether derivatives. researchgate.netresearchgate.net |
| 3. GC Separation | Separate the volatile derivatives. | Capillary column (e.g., Zebron ZB-5) with a temperature gradient program. researchgate.net |
| 4. MS Detection | Identify and quantify the separated derivatives. | Mass Spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode. |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Development of Derivatization Strategies for Enhanced Analytical Sensitivity
The development of derivatization strategies is a key area of research for improving the analytical capabilities for steroid analysis. The primary goal is to convert the target molecule into a product with superior properties for separation and detection. mdpi.com For liquid chromatography-tandem mass spectrometry (LC-MS/MS), this often involves tagging the steroid with a group that has a high affinity for protons or carries a permanent charge, thereby significantly boosting ionization efficiency in the mass spectrometer. researchgate.net For HPLC with UV or fluorescence detection, derivatization can introduce or extend a chromophore or fluorophore in the molecule, enhancing its response to the detector. najah.eduencyclopedia.pub
A particularly innovative and efficient strategy for derivatization is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). najah.eduorganic-chemistry.org This reaction is known for its high yield, simple reaction conditions, and high regioselectivity, making it an excellent choice for analytical method development. organic-chemistry.org The CuAAC reaction forms a stable triazole ring by joining a terminal alkyne with an azide. organic-chemistry.org
Synthetic steroids like norethindrone and its derivatives, including this compound, possess a terminal ethynyl group at the C17α position, making them ideal candidates for this type of derivatization. Research has demonstrated the successful development of a novel analytical method for norethindrone based on a click reaction with an azide-conjugated molecule. najah.edu This derivatization created a 1,2,3-triazole ring, which extended the molecular conjugation and significantly enhanced its detectability using HPLC with a standard UV/Vis detector. najah.edu
The resulting analytical method was validated and shown to be highly sensitive, selective, and robust. najah.edu The successful derivatization of norethindrone provides a direct and applicable model for this compound, which features the same reactive alkyne functional group. The validation parameters for the norethindrone derivatization method underscore its suitability for precise quantification. najah.edu
Table 1: Validation Parameters for HPLC-UV Method of Norethindrone Following Click Reaction Derivatization najah.edu
| Parameter | Result |
| Linearity (R²) | 0.9995 |
| Precision (RSD) | 1.07% |
| Accuracy (% Recovery) | 106.5% |
| Limit of Detection (LOD) | 2 x 10⁻⁶ mg/mL |
| Limit of Quantitation (LOQ) | 2 x 10⁻⁴ mg/mL |
Derivatization is a cornerstone technique for the trace analysis of steroids in complex biological and environmental samples. researchgate.netnih.gov Standard analytical methods may lack the required sensitivity to detect the minute quantities of these compounds in matrices like human plasma, urine, or wastewater. nih.govmdpi.com Chemical derivatization overcomes this limitation by amplifying the signal of the target analyte, enabling quantification at picogram (pg) or even femtogram (fmol) levels. acs.orgacs.org
For instance, derivatization with dansyl chloride is a well-established method used to enhance the sensitivity of both norethindrone and ethinyl estradiol (B170435) in human plasma for LC-MS/MS analysis. researchgate.netresearchgate.net This reagent introduces an easily ionizable tertiary amine group, which dramatically improves the analyte's response in the mass spectrometer, allowing for detection limits in the low pg/mL range. researchgate.netresearchgate.net
The principles of click chemistry have also been applied to trace analysis with remarkable success. In one study, a novel chemoselective probe was designed to label ethynyl-bearing steroids via the CuAAC reaction. This derivatization strategy increased the ionization efficiency of the labeled steroids by 6 to 105-fold in UPLC-MS/MS analysis, demonstrating the profound impact of this approach on detection sensitivity. The method was successfully applied to the trace analysis of steroids in food samples, achieving low detection limits and high accuracy. mdpi.com
Silylation is another common derivatization technique, especially for analysis by gas chromatography-mass spectrometry (GC-MS). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert hydroxyl and keto groups on the steroid into more volatile and thermally stable trimethylsilyl (TMS) derivatives. nih.govresearchgate.net Optimized derivatization of norethisterone (norethindrone) as a TMS oxime-ether derivative has been shown to increase its response by up to 4.25 times compared to its TMS-ether counterpart, significantly lowering the limit of quantitation. researchgate.net These derivatization strategies are essential for applications ranging from clinical diagnostics to environmental monitoring and food safety analysis. nih.govmdpi.com
Table 2: Performance of a UPLC-MS/MS Method for Steroid Analysis Using Dansylation Derivatization mdpi.com
| Parameter | Urine Matrix | Serum/Plasma Matrix |
| Limit of Detection (LOD) | 0.04–0.28 ng/mL | 0.11–0.35 ng/mL |
| Limit of Quantitation (LOQ) | 0.14–0.92 ng/mL | 0.38–1.18 ng/mL |
| Sensitivity Improvement | ~11- to 23-fold | ~11- to 23-fold |
Stability and Degradation Kinetics of Norethindrone 3 Ethyl Ether
Investigation of Degradation Pathways and Mechanisms (e.g., Hydrolysis, Oxidation)
The chemical structure of Norethindrone (B1679910) 3-Ethyl Ether, featuring an enol ether group, is susceptible to degradation under various conditions, primarily through hydrolysis and oxidation.
Hydrolysis: The enol ether linkage is prone to hydrolysis, especially under acidic conditions. nih.gov This reaction involves the cleavage of the ether bond, which would lead to the formation of norethindrone and ethanol (B145695). Heating with dilute hydrochloric acid has been reported to cause the hydrolysis of the 3-ethoxy linkage, accompanied by a rearrangement to the more stable 3-oxo-4-ene structure of norethindrone. nih.gov While specific kinetic studies on Norethindrone 3-Ethyl Ether are not extensively documented in publicly available literature, forced degradation studies on the parent compound, norethindrone, provide insights into its stability. These studies typically involve exposure to acidic, basic, and neutral hydrolytic conditions to evaluate the rate and extent of degradation. researchgate.netderpharmachemica.com
Oxidation: The steroid nucleus and the double bonds present in the this compound structure are potential sites for oxidation. Incompatibility with strong oxidizing agents has been noted, which suggests that oxidative degradation can occur. longdom.org Forced degradation studies on norethindrone and its acetate (B1210297) form often employ oxidizing agents like hydrogen peroxide to simulate oxidative stress. researchgate.netderpharmachemica.com The degradation products resulting from such studies on the parent compounds include various hydroxylated and keto-derivatives, indicating that similar pathways could be anticipated for the 3-ethyl ether derivative. researchgate.net
Analytical Approaches for Stability Assessment in Controlled Environments
The stability of this compound is typically assessed using stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common technique. researchgate.netlongdom.orgijpsjournal.com
A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for an accurate measurement of the parent compound's concentration over time. Reverse-phase HPLC with a diode-array detector (DAD) is frequently employed for the analysis of norethindrone and its impurities, including the enol ether. longdom.orgijpsjournal.com
The development and validation of such a method involve several key steps:
Column and Mobile Phase Selection: An appropriate C18 column is often used with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). derpharmachemica.comlongdom.org A gradient elution program is often necessary to achieve adequate separation of all impurities and degradation products. longdom.org
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound is subjected to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure. researchgate.netderpharmachemica.com The resulting chromatograms should show that the degradation products are well-resolved from the main peak of this compound. longdom.org
Method Validation: The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results. derpharmachemica.comlongdom.org
The following table summarizes a typical HPLC method used for the analysis of norethindrone and its impurities, which would be suitable for assessing the stability of this compound.
| Parameter | Condition |
| Column | Inertsil ODS-3V (150 mm × 4.6 mm), 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min)/%B: 0/35, 18/35, 40/80, 45/35, 55/35 |
| Detector | Diode Array Detector (DAD) at 210 nm and 240 nm |
| Reference | longdom.org |
Identification and Characterization of Degradation Products and Their Structural Elucidation
As this compound degrades, it forms various related substances. The primary degradation product resulting from hydrolysis is expected to be norethindrone itself, along with ethanol. nih.govsmolecule.com
In forced degradation studies of norethindrone tablets, several degradation products have been identified, and it is plausible that some of these could also be formed from the degradation of this compound, especially following its initial hydrolysis to norethindrone. These include:
Noreandrostenedione (Impurity A) longdom.org
Delta-5(6)Norethindrone (Impurity C) longdom.org
Delta-5(10)Norethindrone (Impurity D) longdom.org
The structural elucidation of these degradation products is typically achieved using a combination of hyphenated analytical techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weight of the degradation products and providing initial structural information based on fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H and 13C NMR, is used to definitively determine the chemical structure of the isolated degradation products. smolecule.com
The following table lists known impurities of norethindrone that could potentially be formed during the degradation of this compound.
| Impurity Name | Common Designation | Potential Formation Pathway |
| Norethindrone | - | Hydrolysis of the 3-ethyl ether group |
| Noreandrostenedione | Impurity A | Further degradation post-hydrolysis |
| Delta-5(6)Norethindrone | Impurity C | Isomerization/degradation post-hydrolysis |
| Delta-5(10)Norethindrone | Impurity D | Isomerization/degradation post-hydrolysis |
Biotransformation and Metabolic Fate Studies Preclinical/in Vitro Focus
In Vitro Metabolism by Hepatic and Extrahepatic Enzyme Systems
In vitro studies utilizing human liver microsomes and other enzyme systems have been instrumental in elucidating the metabolic pathways of norethindrone (B1679910). The primary routes of metabolism are the reduction of the A-ring and hydroxylation, followed by conjugation with sulfates and glucuronides. nih.govdrugs.com While the liver is the main site of metabolism, enzymes in extrahepatic tissues such as the uterus, pituitary gland, and breast also contribute to its transformation. wikipedia.org
The cytochrome P450 (CYP) enzyme system, a major player in drug metabolism, is significantly involved in the biotransformation of norethindrone. nih.govdrugbank.com In vitro studies have identified CYP3A4 as the principal enzyme responsible for the hydroxylation of norethindrone. drugbank.comnih.gov This metabolic step can be potently inhibited by ketoconazole, a known CYP3A4 inhibitor. nih.gov The inhibitory effect of CYP3A4-specific antibodies can reduce norethindrone hydroxylation by as much as 96%. nih.gov
Other CYP isoforms, including CYP2C19, CYP1A2, and CYP2A6, participate in its metabolism to a much lesser degree. drugbank.com A small fraction of norethindrone can also be converted by aromatase, a CYP enzyme, into the highly potent estrogen, ethinylestradiol. wikipedia.orgnih.gov This conversion has been demonstrated in human placental microsomes. nih.gov
The most significant metabolic pathway for norethindrone involves the reduction of its A-ring. wikipedia.orgdrugbank.com This process begins with the reduction of the double bond between carbons 4 and 5, a reaction catalyzed by 5α-reductase and 5β-reductase. wikipedia.org This creates the intermediate metabolites 5α-dihydronorethisterone and 5β-dihydronorethisterone. wikipedia.org Of these, the 5α-reduced metabolites appear to retain biological activity, whereas the 5β-reduced metabolites are considered inactive. drugbank.com Norethindrone itself has been shown to inhibit 5α-reductase activity in vitro.
Following this initial reduction, the 3-keto group is further reduced by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs). wikipedia.orgdrugbank.com This subsequent step results in the formation of four different isomers of 3,5-tetrahydronorethisterone. wikipedia.org These reductive transformations occur in the liver as well as in peripheral tissues like the uterus and vagina. wikipedia.orguu.nl Unlike norethindrone, its isomer norethynodrel (B126153) can be directly metabolized by aldo-keto reductase (AKR) enzymes (AKR1C1-4), which function as hydroxysteroid dehydrogenases, without prior reduction by 5α- or 5β-reductase. nih.gov
Role of Cytochrome P450 Enzymes in Steroid Metabolism
Identification of Preclinical Metabolites using Chromatographic and Spectroscopic Techniques
The characterization and quantification of norethindrone and its metabolites from biological matrices rely heavily on advanced analytical techniques. High-performance liquid chromatography (HPLC) is a widely used method for the determination of norethindrone in plasma and pharmaceutical formulations. innovareacademics.ininnovareacademics.inresearchgate.net For more detailed structural elucidation and simultaneous detection of multiple metabolites, gas chromatography coupled with mass spectrometry (GC-MS) is employed. innovareacademics.in These methods often involve derivatization of the metabolites to enhance their volatility and detection. innovareacademics.in
Using these techniques, researchers have identified several key preclinical metabolites in plasma and urine. The primary metabolites found in circulation are sulfate (B86663) conjugates, while urinary metabolites are predominantly glucuronides. nih.govdrugs.com The main circulating metabolite is 3α,5α-tetrahydronorethisterone sulfate. nih.gov
Table 1: Key Preclinical Metabolites of Norethindrone
| Metabolite Name | Metabolic Pathway | Precursor | Key Enzymes |
| 5α-Dihydronorethisterone | A-ring reduction | Norethindrone | 5α-Reductase |
| 5β-Dihydronorethisterone | A-ring reduction | Norethindrone | 5β-Reductase |
| 3α,5α-Tetrahydronorethisterone | A-ring reduction | 5α-Dihydronorethisterone | 3α-Hydroxysteroid dehydrogenase |
| 3β,5α-Tetrahydronorethisterone | A-ring reduction | 5α-Dihydronorethisterone | 3β-Hydroxysteroid dehydrogenase |
| 3α,5β-Tetrahydronorethisterone | A-ring reduction | 5β-Dihydronorethisterone | 3α-Hydroxysteroid dehydrogenase |
| 3β,5β-Tetrahydronorethisterone | A-ring reduction | 5β-Dihydronorethisterone | 3β-Hydroxysteroid dehydrogenase |
| Ethinylestradiol | Aromatization | Norethindrone | Aromatase (CYP19A1) |
| 10β-Hydroxy norethisterone | Hydroxylation | Norethindrone | Cytochrome P450 |
Fungal and Microbial Biotransformation of Norethindrone and Related Steroids
Microbial systems, particularly fungi, serve as effective biocatalysts for modifying steroid structures, often yielding novel metabolites through highly specific reactions that are difficult to achieve with conventional chemical synthesis. koreascience.kr The biotransformation of norethindrone by various fungal species has been explored to generate new, potentially bioactive compounds. koreascience.krnih.gov
The incubation of norethindrone with filamentous fungi has led to the identification of several hydroxylated derivatives. Fermentation with Aspergillus niger yields 10β-hydroxy-17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one, while Penicillium citrinum produces 11β-hydroxy-17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one. koreascience.kr Another study using Macrophomina phaseolina resulted in a novel metabolite, 17α-hydroxymethyl-androst-4-en-11β-ol-3-one-17β-acetate, which involves more complex structural changes. nih.gov The fungus Paecilomyces variotii was found to transform norethindrone into the known estrogenic metabolite, 17α-ethynylestradiol. nih.gov The structures of these novel compounds were confirmed using spectroscopic methods like mass spectrometry and NMR. koreascience.krnih.gov
Table 2: Metabolites from Fungal Biotransformation of Norethindrone
| Metabolite | Transforming Microorganism | Reference |
| 10β-Hydroxy norethisterone | Aspergillus niger | koreascience.kr |
| 11β-Hydroxy norethisterone | Penicillium citrinum | koreascience.kr |
| 17α-Hydroxymethyl-androst-4-en-11β-ol-3-one-17β-acetate | Macrophomina phaseolina | nih.gov |
| 17α-Ethynylestradiol | Paecilomyces variotii | nih.gov |
The primary enzymatic pathway responsible for the modification of norethindrone in fungal systems is hydroxylation, which is catalyzed by microbial cytochrome P450 monooxygenases. koreascience.kr These enzymes transfer an oxygen atom to the steroid substrate with high regio- and stereoselectivity. koreascience.kr For example, Aspergillus niger is known for its 10β-hydroxylating capability on 19-nor steroids. koreascience.kr This process requires an electron source, typically NADPH, to facilitate the catalytic cycle of the P450 enzyme. koreascience.kr The transformation by Macrophomina phaseolina suggests a more complex enzymatic cascade, involving not only hydroxylation but also de-ethynylation and acetylation. nih.govresearchgate.net These microbial transformation studies highlight the potential of microorganisms to create diverse steroid derivatives. researchgate.net
Structure Activity Relationship Sar Studies and Rational Design
Systematic Modification of the Norethindrone (B1679910) Core Structure and 3-Ethyl Ether Moiety
The development of norethindrone itself was a result of systematic modifications of the testosterone (B1683101) molecule. Key structural changes were engineered to modulate its hormonal activity profile. tandfonline.comtandfonline.com
Removal of the C-19 Methyl Group : A pivotal modification in the transition from the testosterone framework to the 19-nortestosterone series, to which norethindrone belongs, is the removal of the angular methyl group at the C-10 position. tandfonline.comnih.gov This change was found to significantly enhance progestational activity while concurrently eliminating most of the androgenic activity associated with the parent testosterone structure. tandfonline.com
Addition of a 17α-Ethynyl Group : The introduction of an ethynyl (B1212043) group at the C-17 position is crucial for oral activity. tandfonline.comtandfonline.com This modification prevents the metabolic oxidation of the 17β-hydroxyl group to a ketone, which would inactivate the molecule. This structural feature dramatically increases progestational potency. tandfonline.com
Modification at the 3-Position : Norethindrone possesses a 3-keto group, which is important for its activity. The subject of this article, Norethindrone 3-Ethyl Ether, features an ethyl ether at this position instead of the ketone. This modification of the A-ring is significant. Compounds with such modifications often act as prodrugs. For instance, lynestrenol, which lacks any oxygen function at C-3, is metabolized to norethindrone in the body. nih.govnih.gov Similarly, this compound is expected to undergo hydrolysis to yield the active parent compound, norethindrone. The synthesis of this ether can be achieved by reacting norethindrone with triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid. chemicalbook.com
The following table summarizes key structural modifications on the testosterone/progesterone (B1679170) skeleton that led to the development and understanding of norethindrone and its derivatives.
| Structural Modification | Parent Skeleton | Resulting Feature/Compound | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Removal of C-10 Methyl Group | Testosterone | 19-Nortestosterone derivative (e.g., Norethindrone) | Increases progestational activity and eliminates most androgenicity. | tandfonline.comnih.gov |
| Addition of 17α-Ethynyl Group | Testosterone | Ethisterone, Norethindrone | Confers oral bioavailability and enhances progestational effect. | tandfonline.comtandfonline.com |
| Acetylation of 17β-Hydroxyl Group | Progesterone/Norethindrone | 17α-Acetoxyprogesterone / Norethindrone Acetate (B1210297) | Enhances and prolongs progestational effect. | tandfonline.comwalterbushnell.com |
| Etherification of 3-Keto Group | Norethindrone | This compound | Creates a prodrug that is hydrolyzed to the active form (norethindrone). | nih.govnih.gov |
| Addition of bulky group at C-11 | Norethindrone | e.g., Mifepristone (B1683876) (RU486) | Can induce antagonistic activity by sterically hindering the receptor's active conformation. | tandfonline.comtandfonline.com |
Impact of Functional Group Modifications on Ligand-Receptor Binding and Biological Activity
Functional group modifications directly influence how a steroid ligand interacts with its receptor, thereby dictating its biological effect. The binding of a ligand to the progesterone receptor (PR) induces specific conformational changes that are essential for its function. researchgate.net
The 17α-ethynyl group and the 17β-hydroxyl group of norethindrone are critical for its high-affinity binding to the progesterone receptor. These groups form key hydrogen bonds with amino acid residues within the receptor's ligand-binding pocket (LBP), specifically with Gln725 and Arg766. researchgate.net
The introduction of bulky substituents can drastically alter the biological activity. For example, adding a large dimethylaminophenyl group at the C-11 position, as seen in mifepristone (RU486), leads to antagonistic activity. tandfonline.com This bulky group sterically clashes with helix 12 of the receptor, preventing it from adopting the "agonist" conformation required to bind co-activator proteins. tandfonline.comtandfonline.com
Crystallographic studies have shown that the PR ligand-binding pocket is flexible and can adapt to accommodate steroids of various sizes. researchgate.netacs.org This plasticity results in a ligand-specific volume of the binding pocket, which influences the receptor's subsequent interactions and signaling. researchgate.netacs.org For example, the binding of norethindrone imparts a binding pocket volume of 520 ų, compared to 565 ų for progesterone. researchgate.netacs.org Despite these volume changes, critical interactions that maintain an active receptor conformation are preserved for agonists. acs.org
Computational Approaches in SAR Analysis and Steroid Design
Computational chemistry has become an indispensable tool for understanding structure-activity relationships and for the rational design of new steroid-based drugs. wikipedia.org
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ivl.se For steroids like progestogens, QSAR studies have been conducted to predict their oral contraceptive activity. unicamp.br These models use a variety of molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic distribution, and steric parameters. unicamp.bracs.org
The development of a QSAR model involves:
Data Set Assembly : A collection of steroid molecules with known biological activities (e.g., receptor binding affinity, ovulation inhibition) is compiled. Norethindrone is often used as a reference compound in these sets. unicamp.br
Descriptor Calculation : For each molecule, a wide range of theoretical molecular descriptors are calculated using computational software.
Model Building : Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical relationship between the descriptors and the biological activity. unicamp.br
Validation : The model's predictive power is tested using an external set of compounds not used in the model's creation.
These models can help prioritize the synthesis of new derivatives with potentially enhanced activity or more desirable profiles. unicamp.br
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its protein target over time. nih.gov These simulations have been instrumental in exploring the flexibility of the progesterone receptor's ligand-binding domain and understanding how different ligands modulate its structure. researchgate.netplos.org
MD simulations of the PR complexed with norethindrone have revealed:
Conformational Plasticity : The PR binding pocket is not rigid but is highly flexible, with both the protein main chain and amino acid side chains shifting to accommodate the ligand. researchgate.netacs.org
Ligand-Specific Dynamics : Different ligands, such as agonists and antagonists, induce distinct conformational changes in the receptor, particularly in the orientation of helix 12, which is critical for determining the receptor's activity. researchgate.netplos.org
Role of Water Molecules : Simulations can reveal the role of water molecules in mediating interactions between the ligand and the receptor. For example, norethindrone requires a water molecule to interact with the residue Asn719, whereas other ligands may interact directly. researchgate.net
The following table, derived from crystallographic data, illustrates the ligand-specific volume of the progesterone receptor's binding pocket, a phenomenon that is further explored and understood through molecular dynamics simulations. researchgate.netacs.org
| Ligand | Receptor | Ligand-Binding Pocket Volume (ų) | Reference |
|---|---|---|---|
| Metribolone | Progesterone Receptor | 490 | researchgate.netacs.org |
| Norethindrone | Progesterone Receptor | 520 | researchgate.netacs.org |
| Progesterone | Progesterone Receptor | 565 | researchgate.netacs.org |
| Mometasone Furoate | Progesterone Receptor | 730 | researchgate.netacs.org |
These computational techniques, from QSAR to MD simulations, provide powerful insights that complement experimental data, enabling a more profound understanding of the structure-function relationships governing the activity of this compound and related steroids.
Future Directions and Emerging Research Avenues
Novel Synthetic Routes for Steroidal Ethers with Enhanced Research Utility
The synthesis of steroidal ethers, including Norethindrone (B1679910) 3-Ethyl Ether, is an area of active research. Traditional methods for creating alkyl aryl ethers often face limitations, especially when dealing with sterically hindered molecules. acs.org However, new and efficient synthetic routes are being developed that could have broad applications in producing these compounds for research. acs.org
One promising approach involves the arylation of tertiary alcohols using ortho-substituted diaryliodonium salts, a method that does not require transition metals. acs.org This technique has been successfully used to create highly sterically congested alkyl aryl ethers and has even been applied to the derivatization of complex alcohols like the pro-drug mestranol. acs.org Such methodologies could be adapted for the synthesis of Norethindrone 3-Ethyl Ether and its derivatives, providing researchers with novel compounds that have potentially interesting biological properties. acs.org
Furthermore, biocatalytic methods are emerging as a powerful tool for the functionalization of steroids. oup.com These techniques offer the potential for highly selective reactions, such as C-H hydroxylation, which are challenging to achieve through traditional chemical synthesis. oup.com By engineering enzymes like P450s, researchers can create more efficient pathways to complex steroid derivatives. oup.com This could enable the production of novel steroidal ethers with enhanced research utility, including analogs of this compound designed for specific experimental purposes. oup.com
Advanced Spectroscopic Techniques for High-Resolution Analysis of Steroid Structure and Dynamics
The precise characterization of steroid structures is crucial for understanding their biological function. Advanced spectroscopic techniques are at the forefront of this endeavor, providing high-resolution data on the structure and dynamics of molecules like this compound. mdpi.combritannica.combenthamdirect.com
Key Spectroscopic Techniques:
| Technique | Application in Steroid Analysis |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure and conformation of steroids. mdpi.combritannica.combenthamdirect.com 1D and 2D NMR are essential for elucidating the complex ring systems. mdpi.com |
| Mass Spectrometry (MS) | Used to determine the molecular weight and fragmentation patterns of steroids, aiding in their identification and structural analysis. mdpi.combritannica.combenthamdirect.com Techniques like HR-QTOF MS and FT-ICR-MS offer high accuracy. mdpi.com |
| Infrared (IR) Spectroscopy | Helps to identify the functional groups present in a steroid molecule. britannica.combenthamdirect.com |
| Vibrational Circular Dichroism (VCD) | A powerful technique for determining the absolute configuration of chiral molecules like steroids. mdpi.com |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a steroid, although it requires a high-quality single crystal. britannica.commdpi.com |
The combination of these techniques allows for a comprehensive analysis of steroid structure. For instance, the coupling of gas-liquid or liquid chromatography with mass spectrometry (GC-MS or LC-MS) enables the simultaneous separation and identification of steroids in complex mixtures, such as those found in biological samples. britannica.com This is particularly important for impurity profiling, where this compound might be identified in preparations of Norethindrone Acetate (B1210297).
In-depth Mechanistic Elucidation of Steroid-Enzyme Interactions at the Atomic Level
Understanding how steroids interact with enzymes is fundamental to comprehending their biological roles and designing new drugs. Researchers are increasingly using a combination of experimental and computational methods to elucidate these interactions at an atomic level. mdpi.comresearchgate.net
Cytochrome P450 (CYP450) enzymes are a major focus of this research, as they are responsible for the biosynthesis of steroid hormones and the metabolism of many drugs. mdpi.comresearchgate.net The binding of a steroid to a CYP450 enzyme is a highly specific process that determines the outcome of the enzymatic reaction. nih.gov For example, the orientation of a steroid within the active site of a CYP17A1 enzyme can determine whether it undergoes hydroxylation or lyase activity. nih.gov
Crystal structures of steroid-bound enzymes provide static snapshots of these interactions, revealing key residues involved in substrate binding and catalysis. researchgate.netnih.gov However, enzymes are dynamic entities, and computational methods like molecular dynamics (MD) simulations are being used to explore their conformational changes and how these influence ligand binding and release. acs.org These simulations can provide insights into the complete catalytic cycle, which is often difficult to study experimentally. acs.org
Development of this compound as a Biochemical Probe for Steroid Hormone Action
This compound has the potential to be developed into a valuable biochemical probe for studying steroid hormone action. smolecule.com By labeling the molecule, for instance with a radioactive isotope, researchers can trace its journey through biological systems. britannica.com This approach, known as radioassay, is commonly used to track the recovery of steroid hormones during purification from biological samples. britannica.com
A labeled version of this compound could be used to investigate its binding to steroid receptors and metabolizing enzymes. This would provide valuable information about its mechanism of action and how it compares to its parent compound, norethindrone. Furthermore, such probes could be used in competitive binding assays to identify other molecules that interact with the same biological targets.
The development of such probes would be instrumental in understanding the subtle structural changes that influence the biological activity of steroids. uiowa.edu
Computational Chemistry Applications for Predictive Modeling of Steroid Metabolism and Interaction
Computational chemistry is becoming an indispensable tool in steroid research, enabling the prediction of metabolic pathways and interactions with biological targets. frontiersin.orgacs.orgnih.gov These in silico methods can significantly reduce the time and resources required for experimental studies by prioritizing compounds for synthesis and testing. schrodinger.com
A variety of computational approaches are employed, including ligand-based and structure-based methods. acs.orgnih.gov Ligand-based methods use the structures of known active and inactive compounds to build predictive models, such as quantitative structure-activity relationship (QSAR) models. nih.gov Structure-based methods, on the other hand, utilize the three-dimensional structures of proteins to simulate how a steroid might bind and interact with them. frontiersin.org
Applications of Computational Chemistry in Steroid Research:
| Application | Description |
| Prediction of Metabolism | Algorithms can identify the most likely sites of metabolism on a steroid molecule and predict the structures of potential metabolites. acs.org |
| Receptor Binding Studies | Molecular docking simulations can predict the binding affinity of a steroid to a receptor, providing insights into its potential biological activity. frontiersin.org |
| Toxicity Prediction | In silico models can be used to predict the potential toxicity of a steroid, helping to identify and avoid problematic compounds early in the drug discovery process. frontiersin.org |
While these computational methods are powerful, their results need careful interpretation and validation with experimental data. nih.gov
Integration of Omics Technologies in Preclinical Steroid Research
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing preclinical research by providing a holistic view of biological systems. biobide.comfrontlinegenomics.com The integration of these technologies offers a powerful approach to understanding the complex effects of steroids like this compound. mdpi.com
In the context of steroid research, omics can be used to:
Identify biomarkers: Changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite profiles (metabolomics) can serve as biomarkers for the biological effects of a steroid. biobide.comresearchgate.net
Elucidate mechanisms of action: By observing the global changes in a biological system in response to a steroid, researchers can gain insights into its mechanism of action. biobide.com
Assess toxicity: Omics data can help to identify potential toxic effects of a steroid by revealing perturbations in key biological pathways. mdpi.com
Metabolomics, in particular, is well-suited for studying the effects of steroids as it directly measures the biochemical changes that occur in response to a compound. scispace.com By combining metabolomics with other omics data, researchers can build comprehensive models of steroid action and toxicity. mdpi.com
Environmental Fate and Transformation of Related Steroids in Research Contexts
The environmental fate of synthetic steroids is a growing area of concern, as these compounds can act as endocrine disruptors. researchgate.net While the primary focus has been on widely used pharmaceutical steroids, understanding the environmental transformation of research compounds like this compound is also important. nih.gov
Steroids can undergo various transformations in the environment, such as photolysis (breakdown by sunlight) and reactions with disinfectants like chlorine in water treatment processes. uiowa.edunih.gov These transformations can lead to the formation of new compounds with altered biological activity. uiowa.edunih.gov For example, the chlorination of some steroids has been shown to produce products with enhanced or different receptor bioactivity. nih.gov
Laboratory experiments simulating these environmental processes can help to:
Determine the rate and extent of steroid transformation. uiowa.edu
Identify the transformation products that are formed. uiowa.edu
Evaluate the biological activity of these products. uiowa.edu
This research is crucial for assessing the potential environmental risks associated with synthetic steroids and for developing strategies to mitigate their impact. nih.gov
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Norethindrone 3-Ethyl Ether in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection is widely used, as validated in studies following ICH Q2(R1) guidelines. Parameters include a C18 column, mobile phase of methanol:water (70:30), and detection at 254 nm. Method validation should assess linearity (1–50 µg/mL), precision (RSD <2%), and recovery (98–102%) . For impurity profiling, gradient elution is recommended to separate degradation products, such as those formed under acidic or oxidative stress .
Q. How does the 3-ethyl ether modification influence Norethindrone’s membrane permeability in lipid bilayer models?
- Methodological Answer : Use liposomal membranes to assess permeability via glucose leakage assays. Studies show that this compound reduces membrane permeability by ~33% compared to cholesterol, likely due to its interfacial stability and alignment with phospholipid acyl chains. This is tested by comparing the condensing effect in mixed monolayers (e.g., deviation from additivity rule) and differential scanning calorimetry (DSC) to monitor phase transition changes in dipalmitoylphosphatidylcholine .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : A multi-step synthesis starting from estrone derivatives involves ethynylation and etherification. Key steps include:
Partial reduction of estrone 3-O-methyl ether with lithium in liquid ammonia.
Ethynylation using acetylene and potassium tert-butoxide.
Hydrolysis of the enol ether intermediate under acidic conditions to yield the final product. Purity is verified via NMR (δ 5.4 ppm for C4 proton) and mass spectrometry (m/z 341.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on this compound’s pharmacokinetic interactions with hepatic enzymes?
- Methodological Answer : Conduct in vitro cytochrome P450 inhibition assays (e.g., CYP3A4, CYP2C9) using human liver microsomes. Compare results across studies by standardizing substrate concentrations (e.g., testosterone for CYP3A4) and incubation times. Conflicting data may arise from differences in metabolite detection (LC-MS/MS vs. fluorometric assays) or protein binding adjustments. Include positive controls (ketoconazole) and validate with clinical samples .
Q. What experimental designs are optimal for studying the progestogenic activity of this compound in vivo?
- Methodological Answer : Use ovariectomized rodent models to eliminate endogenous hormone interference. Administer doses (0.1–10 mg/kg) subcutaneously and measure uterine weight changes over 7 days. Compare with reference standards (e.g., progesterone) and include receptor-binding assays (IC₅₀ via competitive ELISA). For tissue-specific effects, employ immunohistochemistry to assess endometrial proliferation markers (Ki-67) .
Q. How can researchers address uncertainties in the thermal stability profile of this compound during formulation development?
- Methodological Answer : Perform accelerated stability studies under ICH conditions (40°C/75% RH for 6 months). Use DSC to identify melting points (~180°C) and thermogravimetric analysis (TGA) to detect decomposition thresholds. Conflicting degradation pathways (e.g., oxidation vs. hydrolysis) require forced degradation studies with HPLC-MS to characterize products. Adjust excipients (e.g., antioxidants like BHT) based on Arrhenius plot extrapolations .
Q. What strategies improve the bioavailability of this compound in novel drug delivery systems?
- Methodological Answer : Develop lipid-based nanoemulsions or solid dispersions with polymers (e.g., PVP-VA64). Assess solubility enhancements via phase diagrams and in vitro dissolution (USP Apparatus II, pH 6.8 buffer). Pharmacokinetic studies in rats can compare AUC₀–₂₄h of formulations vs. free drug. For targeted delivery, conjugate with PEGylated liposomes and validate tissue distribution via radiolabeling (³H-tracing) .
Methodological Considerations
- Data Validation : Ensure instrument calibration (e.g., HPLC with certified reference standards from TRC or MedChemExpress) and cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation) .
- Ethical Compliance : Adhere to IRB protocols for in vivo studies, including humane endpoints and sample size justification via power analysis .
- Contradiction Analysis : Apply systematic reviews (PRISMA guidelines) to synthesize conflicting evidence, emphasizing study quality (e.g., randomization, blinding) and statistical heterogeneity tests (I² statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
